molecular formula C10H14N2O2 B554902 Benzyl N-(2-aminoethyl)carbamate CAS No. 72080-83-2

Benzyl N-(2-aminoethyl)carbamate

Cat. No. B554902
CAS RN: 72080-83-2
M. Wt: 194.23 g/mol
InChI Key: QMMFTRJQCCVPCE-UHFFFAOYSA-N
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Patent
US09181259B2

Procedure details

A solution of benzylchloroformate (1.3 mL, 9 mmol) in DCM (25 mL) was added over 1.5 h to a solution of 1,2-diaminoethane (6 mL, 90 mmol) in DCM (95 mL) cooled at 0° C. The solution was stirred for 2 h at 0° C., then the solution was washed with brine (40 mL).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](Cl)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:12][CH2:13][CH2:14][NH2:15]>C(Cl)Cl>[NH2:12][CH2:13][CH2:14][NH:15][C:9](=[O:10])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
NCCN
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
95 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with brine (40 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCCNC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.